molecular formula C11H9N3O B8014319 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B8014319
M. Wt: 199.21 g/mol
InChI Key: BKYHUDXYMVZBNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an aromatic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions usually involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of nematodes. This inhibition leads to the accumulation of reactive oxygen species (ROS) and disruption of lipid metabolism, ultimately causing nematode death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Uniqueness

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile is unique due to its specific structural features, such as the presence of both an oxadiazole ring and a benzonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHUDXYMVZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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